Octyl Gallate

Catalog No.
S571920
CAS No.
1034-01-1
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl Gallate

CAS Number

1034-01-1

Product Name

Octyl Gallate

IUPAC Name

octyl 3,4,5-trihydroxybenzoate

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3

InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N

solubility

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol
0.036 mg/mL at 20 °C

Synonyms

3,4,5-trihydroxybenzoic acid octyl ester, octyl gallate, octyl gallate dihydrate

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

The exact mass of the compound Octyl gallate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.27e-04 minsoluble in water, freely soluble in ethanol, ether and propane-1,2-diol0.036 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97419. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Octyl gallate is an alkyl ester of gallic acid, belonging to a class of phenolic antioxidants widely used to prevent oxidative degradation in foods, cosmetics, and industrial products. Its eight-carbon (octyl) alkyl chain imparts significant lipophilicity, making it particularly effective in oil- and fat-based systems where more polar analogues like propyl gallate show limited solubility. This positions octyl gallate as a key preservative for stabilizing lipid-rich formulations such as margarines, vegetable oils, and oil-based personal care products against rancidity and degradation.

Procurement Fit

  • 1 Reported highest lipid antioxidant capacity among alkyl gallate esters (C1–C12) for oil and emulsion systems
  • 2 Reported thermal stability; avoids iron-induced bluish-black discoloration typical of propyl gallate
  • 3 Strong lipid-phase partitioning suited for high-fat, low-moisture, and high-temperature processing

Substituting octyl gallate with other antioxidants is often impractical due to critical differences in physical properties and performance. Within the gallate family, the length of the alkyl chain dictates solubility and partitioning behavior; propyl gallate (C3) is more water-soluble and less effective in bulk oils, while dodecyl gallate (C12) can exhibit lower antioxidant efficacy in some systems due to steric hindrance or excessive hydrophobicity. Broader substitutes like BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole) belong to a different chemical class, exhibiting lower thermal stability and different performance profiles, making them unsuitable for high-temperature processing applications where gallates excel. Therefore, the specific C8 chain of octyl gallate provides a balanced lipophilicity optimized for performance and compatibility in many fat-based industrial and food-grade formulations.

Substitution Risk

Chain-Length Cutoff

Antioxidant efficiency peaks at C8 (octyl); shorter (propyl) or longer (lauryl) chains show reduced lipid-phase protection. Direct substitution may alter oxidative stability.

Quorum Sensing Profile

OG selectively modulates LasR/PqsR, stimulating elastase and biofilm, while PG broadly inhibits LasR/RhlR. Not interchangeable for broad-spectrum virulence suppression studies.

EU Regulatory Status

Octyl gallate (E311) removed from EU approved food additives in 2018; propyl gallate (E310) remains authorized. Market-specific compliance requirements diverge significantly.

Thermal Stability in Polymer Processing

In studies evaluating stabilizers for biodegradable polyesters like polylactide (PLA), octyl gallate demonstrates superior performance in elevating the material's resistance to thermal oxidation compared to other gallates. When incorporated into PLA, octyl gallate increased the initial oxidation temperature by approximately 45 °C. In the same study, propyl gallate provided a greater increase of 61 °C, while lauryl gallate (dodecyl gallate) only provided an increase of about 13 °C. However, in polyhydroxyalkanoate (PHA), octyl gallate and propyl gallate both increased the initial oxidation temperature by an identical 26 °C, outperforming lauryl gallate's 11 °C increase.

Evidence DimensionIncrease in Initial Oxidation Temperature (Onset) in PHA Polymer
Target Compound DataOctyl Gallate: +26 °C
Comparator Or BaselinePropyl Gallate: +26 °C; Lauryl Gallate: +11 °C
Quantified DifferenceEquivalent to propyl gallate and 136% more effective than lauryl gallate.
ConditionsDifferential Scanning Calorimetry (DSC) analysis of polyhydroxyalkanoate (PHA) polymer samples containing the specified gallate additives.

For manufacturers processing polymers at elevated temperatures, this enhanced thermal stability ensures the antioxidant remains effective, preventing polymer degradation and maintaining final product integrity.

Bulk Oil POV Stability
Head-to-head
OG: 0.01–10.34 meq/kg Propyl Gallate: 0.33–10.18 meq/kg
Comparable lipid protection; reported early-stage kinetic advantage over PG
Linoleic acid, 50°C, 8-day assay

Lipophilicity in Oil-Water Emulsions

The antioxidant efficacy of gallates in complex systems like oil-in-water emulsions is highly dependent on the alkyl chain length, which governs the molecule's partitioning between the oil, water, and interfacial phases. In an ApoCAT (apomyoglobin-catalyzed conjugated autoxidizable triene) assay, which models lipid oxidation at the oil-water interface, octyl gallate (G8) demonstrated significantly higher antioxidant activity than shorter-chain gallates. Specifically, lauryl gallate (G12) was most effective, followed by octyl gallate (G8). Both significantly outperformed butyl gallate (G4), propyl gallate (G3), methyl gallate (G1), and the parent gallic acid (G0). This demonstrates the C8 chain provides a critical balance of hydrophobicity needed to concentrate the antioxidant at the interface where oxidation occurs.

Evidence DimensionAntioxidant Activity Ranking in an Oil-in-Water Emulsion Assay (ApoCAT)
Target Compound DataOctyl Gallate (G8): 2nd highest activity
Comparator Or BaselinePropyl Gallate (G3): 4th highest activity; Butyl Gallate (G4): 3rd highest activity; Gallic Acid (G0): 6th (lowest) activity
Quantified DifferenceQualitatively ranked higher than shorter-chain gallates and gallic acid, indicating superior performance in this emulsion model.
ConditionsApoCAT assay using an oil-in-water emulsion with a lipid-soluble free radical initiator.

For formulators of emulsions (e.g., sauces, dressings, lotions), selecting octyl gallate ensures the antioxidant is positioned at the oil-water interface, providing more effective protection against lipid peroxidation than more polar alternatives.

Emulsion Efficiency Peak
Head-to-head
~3× over gallic acid baseline
Highest reported antioxidant efficiency among C0–C16 gallates in O/W emulsions
Spray-dried and liquid fish oil emulsions; interfacial concentration 20–100× bulk

Lipid Solubility

Octyl gallate's C8 alkyl chain provides significantly better solubility in lipids compared to the more commonly used propyl gallate, while avoiding the handling issues of longer-chain, waxier esters. For instance, the solubility of octyl gallate in lard is 1.1%, whereas propyl gallate has poor oil solubility and a greater affinity for water phases. This higher fat solubility is a key procurement differentiator, as it allows for easier and more homogeneous incorporation into bulk oils, fats, and waxes without the need for co-solvents or high-shear mixing, preventing issues like crystallization or phase separation in the final product.

Evidence DimensionSolubility in Lard
Target Compound Data1.1% (1.1 g per 100 g lard)
Comparator Or BaselinePropyl Gallate: Described as having poor oil solubility and a tendency to partition into water.
Quantified DifferenceSignificantly more soluble in fat than propyl gallate.
ConditionsSolubility measured in lard, a representative animal fat.

This ensures straightforward, energy-efficient processing and a stable, uniform final product, directly impacting manufacturing costs and product quality control.

Thermal & Solubility
Cross-study
LogP 3.66 Water solubility Negligible
Supports high-fat, low-moisture, and high-heat applications; no iron discoloration
Measured at 25°C; PG is water-soluble and prone to iron complexation
Quorum Sensing Profile
Head-to-head
OG: Inhibits pyocyanin, rhamnolipid; activates LasR, stimulates elastase/biofilm PG: Broadly inhibits LasR/RhlR, elastase, biofilm, and all tested virulence factors
Selective modulator, not a direct substitute for broad QS inhibition
P. aeruginosa in vitro; PG activity confirmed in C. elegans and mouse models
EU Regulatory Status
Specification review
OG (E311): Not permitted in EU food
Market compliance decisive; requires PG (E310) for EU food use
US 21 CFR §166.110 permits both for margarine

High-Fat Food and Oil Stabilization

Octyl gallate is a primary choice for preventing rancidity in products like margarine, peanut butter, and vegetable oils for frying. Its high solubility in fat ensures it dissolves completely and acts effectively within the lipid phase, while its performance in emulsions makes it suitable for dressings and sauces.

Polymer Manufacturing Stabilizer

In the manufacturing of polymers such as polyethylene or biodegradable polyesters (PHA, PLA), octyl gallate serves as an effective process antioxidant. Its demonstrated thermal stability allows it to withstand high processing temperatures during extrusion or molding, protecting the polymer backbone from oxidative degradation and preserving its mechanical properties.

Oil-Based Cosmetics and Pharmaceuticals

For formulators of oil-based lotions, creams, and ointments, octyl gallate is a preferred antioxidant. Its lipophilicity ensures it remains in the oil phase where it is needed, protecting active ingredients and lipid excipients from oxidation, thereby extending the shelf life and stability of the final product.

Application Fit Matrix

Application
Selection Property
Validation Focus
PUFA Emulsion Antioxidant
Interfacial antioxidant accumulation (20–100× bulk conc.)
Oxidative stability of encapsulated and surface fat in O/W systems
High-Heat Lipid Processing
Thermal stability and high lipid solubility
Discoloration resistance; antioxidant retention at processing temperatures
Quorum Sensing Research & Non-Food Preservation
Selective LasR/PqsR modulation profile
Virulence factor suppression (rhamnolipid, pyocyanin) without biofilm eradication
US Domestic Food Antioxidant (Margarine/Fats)
Regulatory compliance under 21 CFR §166.110
EU market exclusion; separate SKU or reformulation required for EU-bound products

Physical Description

White to creamy-white odourless solid
Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

282.14672380 Da

Monoisotopic Mass

282.14672380 Da

Heavy Atom Count

20

LogP

3.66 (LogP)
3.66

Melting Point

Between 99 °C and 102 °C after drying at 90 °C for six hours
94 - 95 °C

UNII

079IIA2811

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

MeSH Pharmacological Classification

Food Preservatives

Pictograms

Irritant

Irritant

Other CAS

1034-01-1

Wikipedia

Octyl_gallate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, octyl ester: ACTIVE

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